An In-depth Technical Guide to 2-Bromo-2'-cyanobenzophenone: Properties, Synthesis, and Applications
An In-depth Technical Guide to 2-Bromo-2'-cyanobenzophenone: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 2-Bromo-2'-cyanobenzophenone. As a disubstituted benzophenone derivative, this compound holds significant promise as a versatile building block in medicinal chemistry and materials science. Due to the limited availability of direct experimental data for this specific molecule, this guide synthesizes information from analogous compounds and established chemical principles to offer a robust predictive profile. We will delve into its physicochemical characteristics, propose viable synthetic routes, predict its spectroscopic signature, and discuss its reactivity and safety considerations. This document is intended to serve as a foundational resource for researchers interested in exploring the potential of this and similar ortho-disubstituted benzophenone scaffolds.
Introduction: The Benzophenone Scaffold and the Intrigue of Ortho-Substitution
The benzophenone core, a diaryl ketone, is a ubiquitous and privileged scaffold in medicinal chemistry and organic synthesis.[1][2] Its derivatives are found in numerous natural products and are key components in a variety of pharmaceuticals, agrochemicals, and industrial materials.[3] The introduction of substituents onto the phenyl rings of benzophenone dramatically influences its electronic and steric properties, thereby tuning its reactivity and biological activity.
This guide focuses on a specific, less-explored derivative: 2-Bromo-2'-cyanobenzophenone. The presence of a bromine atom and a cyano group at the ortho positions of the two phenyl rings introduces significant steric hindrance and distinct electronic effects. The bromo group, a halogen, is an electron-withdrawing group via induction but can also participate in halogen bonding. The cyano group is a strong electron-withdrawing group through both induction and resonance. This unique substitution pattern is anticipated to impart novel chemical and biological properties, making it a compelling target for synthesis and investigation.
Physicochemical Properties: A Predictive Analysis
| Property | Predicted Value | Rationale and Supporting Data |
| Molecular Formula | C₁₄H₈BrNO | Based on the structure. |
| Molecular Weight | 286.13 g/mol | Calculated from the molecular formula. |
| Appearance | Off-white to pale yellow crystalline solid | Benzophenone is a white crystalline solid.[4][5] Halogenated and cyanated derivatives are often colored. |
| Melting Point | 95 - 110 °C | Benzophenone has a melting point of 48.5 °C.[6] Ortho-substitution, particularly with bulky groups, can increase the melting point due to altered crystal packing. For example, 2-bromobenzophenone has a melting point of 42 °C.[7] The presence of both a bromo and a cyano group is expected to further influence the crystal lattice energy. |
| Boiling Point | > 350 °C | Benzophenone has a boiling point of 305 °C.[4] The increased molecular weight and polarity due to the substituents will significantly raise the boiling point. |
| Solubility | Soluble in organic solvents (e.g., dichloromethane, chloroform, ethyl acetate, acetone, DMSO); Insoluble in water. | Benzophenone is soluble in organic solvents and insoluble in water.[6] The introduction of polar cyano and bromo groups may slightly increase polarity but is unlikely to confer significant water solubility. |
| pKa | Not applicable (non-ionizable) | The molecule does not possess readily ionizable protons. |
Synthesis of 2-Bromo-2'-cyanobenzophenone: Strategic Approaches
The synthesis of unsymmetrically disubstituted benzophenones, especially with ortho-substituents, requires careful strategic planning to avoid undesired side products. Several established methodologies can be adapted for the synthesis of 2-Bromo-2'-cyanobenzophenone.
Proposed Synthetic Pathway: A Multi-step Approach
A plausible and controllable route involves a Suzuki-Miyaura cross-coupling reaction, which is known for its tolerance of various functional groups and its ability to form carbon-carbon bonds with high efficiency.[8][9]
Figure 1: Proposed synthetic pathways for 2-Bromo-2'-cyanobenzophenone.
3.1.1. Detailed Experimental Protocol (Suzuki-Miyaura Coupling)
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-bromobenzoyl chloride (1.0 eq), 2-cyanophenylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base such as K₂CO₃ (3.0 eq).
-
Solvent Addition: Add a degassed solvent system, typically a mixture of toluene and water (e.g., 4:1 v/v).
-
Reaction Execution: Heat the reaction mixture to reflux (approximately 90-100 °C) under an inert atmosphere (e.g., nitrogen or argon) and monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-Bromo-2'-cyanobenzophenone.
Causality Behind Experimental Choices:
-
Palladium Catalyst: Pd(PPh₃)₄ is a common and effective catalyst for Suzuki couplings. Other palladium sources and ligands can be screened for optimal performance.
-
Base: The base is crucial for the transmetalation step. Carbonates are often used, but other bases like phosphates or hydroxides might be necessary depending on the substrates.
-
Solvent System: A biphasic system like toluene/water is often used to dissolve both the organic substrates and the inorganic base.
-
Inert Atmosphere: The palladium catalyst is sensitive to oxidation, hence the need for an inert atmosphere to maintain its catalytic activity.
Alternative Synthetic Strategies
-
Friedel-Crafts Acylation: A Friedel-Crafts acylation of bromobenzene with 2-cyanobenzoyl chloride could be considered. However, this approach may lead to a mixture of ortho and para isomers, with the para product being major, making the isolation of the desired 2-bromo-2'-cyanobenzophenone challenging.[10][11]
-
Ullmann Condensation: While typically used for diaryl ether synthesis, modifications of the Ullmann reaction can be employed for the formation of diaryl ketones.[4][12]
Spectroscopic Characterization: A Predictive Fingerprint
The structural elucidation of 2-Bromo-2'-cyanobenzophenone would rely on a combination of spectroscopic techniques. Below are the predicted key features.
¹H NMR Spectroscopy
The ¹H NMR spectrum is expected to be complex due to the unsymmetrical nature of the molecule and the ortho-substitution, which will cause the aromatic protons to be in distinct chemical environments.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| 7.8 - 8.0 | m | 2H | Protons ortho to the carbonyl group | The electron-withdrawing nature of the carbonyl group deshields the ortho protons. |
| 7.2 - 7.7 | m | 6H | Remaining aromatic protons | The bromo and cyano groups will further influence the chemical shifts of the adjacent protons. |
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide valuable information on the carbon skeleton.
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~195 | C=O | Typical chemical shift for a benzophenone carbonyl carbon. |
| 135 - 140 | Quaternary carbons attached to the carbonyl | Deshielded due to the carbonyl group. |
| 115 - 135 | Aromatic CH carbons | The bromo and cyano substituents will cause shifts in this region. |
| ~120 | Carbon attached to the bromo group | The "heavy atom effect" of bromine can cause an upfield shift for the ipso-carbon.[13] |
| ~118 | Cyano carbon (C≡N) | Characteristic chemical shift for a nitrile carbon. |
| ~110 | Carbon attached to the cyano group | The electron-withdrawing cyano group will influence the chemical shift of the ipso-carbon. |
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present.
| Predicted Wavenumber (cm⁻¹) | Functional Group | Vibration Mode |
| ~2230 - 2210 | C≡N | Stretching |
| ~1670 - 1650 | C=O | Stretching |
| ~1600 - 1450 | C=C | Aromatic ring stretching |
| ~1100 - 1000 | C-Br | Stretching |
Mass Spectrometry
The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.
-
Molecular Ion (M⁺): A prominent molecular ion peak is expected at m/z 285 and 287 in an approximate 1:1 ratio, which is characteristic of a monobrominated compound due to the natural isotopic abundance of ⁷⁹Br and ⁸¹Br.
-
Fragmentation: Fragmentation is likely to occur at the bonds adjacent to the carbonyl group, leading to the formation of benzoyl-type cations. Key fragments would be expected at m/z 183/185 ([BrC₆H₄CO]⁺) and m/z 102 ([NCC₆H₄]⁺). Further fragmentation of the benzoyl cation could lead to a peak at m/z 77 ([C₆H₅]⁺).
Figure 2: Predicted mass spectrometry fragmentation pathway.
Reactivity and Potential Applications
The unique electronic and steric features of 2-Bromo-2'-cyanobenzophenone suggest several avenues for its application in research and development.
Reactivity
-
The Bromo Group: The bromine atom can participate in various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig amination), allowing for further functionalization of the molecule.[13] The ortho-position of the bromo group to the bulky benzoyl group may introduce steric hindrance, potentially requiring optimized reaction conditions.
-
The Cyano Group: The nitrile group can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine, providing a handle for diverse chemical transformations.
-
The Carbonyl Group: The ketone functionality can undergo typical carbonyl reactions such as reduction to an alcohol, reductive amination, or Wittig reactions.
Potential Applications in Drug Development
The benzophenone scaffold is a well-established pharmacophore.[1][2] The introduction of the bromo and cyano groups at the ortho positions could lead to novel compounds with interesting biological activities.
-
Enzyme Inhibition: The rigid, three-dimensional structure imparted by the ortho-substituents could allow for specific and potent interactions with enzyme active sites.
-
Receptor Antagonism/Agonism: The molecule could serve as a scaffold for the development of ligands for various receptors.
-
Anticancer Agents: Many substituted benzophenones have shown promise as anticancer agents.[14][15]
Safety and Handling
As with any chemical, proper safety precautions must be observed when handling 2-Bromo-2'-cyanobenzophenone.
-
General Precautions: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Hazards of Brominated Aromatic Compounds: These compounds can be irritants to the skin, eyes, and respiratory tract.
-
Hazards of Cyanated Aromatic Compounds: Cyanophenyl compounds can be toxic if ingested, inhaled, or absorbed through the skin.[6][16][17][18] Avoid contact with acids, as this can release toxic hydrogen cyanide gas.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations. Cyanide-containing waste requires special handling.
Conclusion
2-Bromo-2'-cyanobenzophenone represents a promising yet underexplored molecule with significant potential in synthetic chemistry and drug discovery. This technical guide, by synthesizing data from related compounds, provides a comprehensive predictive overview of its properties, synthesis, and potential applications. The proposed synthetic routes offer a clear path for its preparation, and the predicted spectroscopic data will be invaluable for its characterization. As researchers continue to explore novel chemical space, ortho-disubstituted benzophenones like the one discussed herein are poised to become valuable tools in the development of new medicines and materials.
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